molecular formula C15H16Br2O6 B2879767 (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid CAS No. 937999-76-3

(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

Cat. No. B2879767
CAS RN: 937999-76-3
M. Wt: 452.095
InChI Key: HEKSIITZOFTTSD-AATRIKPKSA-N
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Description

(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid, also known as DBEDP, is a chemical compound that has been widely studied for its potential applications in scientific research. DBEDP is a derivative of the herbicide bromoxynil and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has been studied for its potential applications in a variety of scientific research fields, including biochemistry, molecular biology, and pharmacology. One of the primary applications of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is as a tool for studying protein-protein interactions. (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has been shown to bind to specific proteins and disrupt their interactions, allowing researchers to better understand the function of these proteins in biological systems.

Mechanism of Action

The mechanism of action of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is not fully understood, but it is believed to involve the disruption of protein-protein interactions. (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has been shown to bind to specific sites on proteins, preventing them from interacting with other proteins and disrupting their function.
Biochemical and Physiological Effects:
(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is its ability to selectively bind to specific proteins, allowing researchers to study the function of these proteins in biological systems. However, there are also limitations to the use of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid in lab experiments. (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is a relatively new compound and its effects on biological systems are not fully understood. Additionally, (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is not readily available and can be expensive to synthesize.

Future Directions

There are several future directions for research on (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid. One area of interest is the development of new synthetic methods for (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid that are more efficient and cost-effective. Additionally, researchers are interested in further exploring the biochemical and physiological effects of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid, particularly in the treatment of cancer and inflammatory diseases. Finally, there is interest in using (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid as a tool for studying protein-protein interactions in biological systems, with the ultimate goal of developing new therapies for a variety of diseases.

Synthesis Methods

The synthesis of (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid involves the reaction of 2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzaldehyde with acetylacetic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization.

properties

IUPAC Name

(E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSIITZOFTTSD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid

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